4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
4-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6.2ClH/c1-14-8(10)12-7(13-14)5-2-3-11-6(9)4-5;;/h2-4H,1H3,(H2,9,11)(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCUEIXCRFGQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC(=NC=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes like cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51).
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are known to inhibit the function of enzymes like cyp51. This inhibition could potentially lead to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction with these enzymes can lead to modulation of their activity, thereby influencing downstream signaling events. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and differentiation. At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or causing cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and phosphatases, leading to changes in metabolic pathways and flux. Additionally, this compound can affect metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in specific cellular compartments. Additionally, this compound can interact with binding proteins that regulate its localization and distribution within cells and tissues. Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can exert its biological effects. The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.
Biological Activity
The compound 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride , commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring and a triazole moiety. The presence of these heterocycles contributes to its biological activity. The compound is typically synthesized through various chemical pathways involving aminoguanidine and isonicotinic acid derivatives.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine have shown significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 3.12 | Staphylococcus aureus |
| Triazole Derivative B | 12.5 | Escherichia coli |
These compounds exhibit a mechanism of action that may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Antifungal Activity
The antifungal potential of triazole derivatives has also been explored. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger . The mechanism often involves the disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| Triazole Derivative C | 0.5 | Candida albicans |
| Triazole Derivative D | 8.0 | Aspergillus niger |
Anticancer Activity
The anticancer properties of triazoles are being actively researched due to their ability to induce apoptosis in cancer cells. Studies have shown that the compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that this compound exhibited cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 10 µM and 15 µM respectively . This suggests a promising avenue for further development in cancer therapeutics.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis or repair.
- Receptor Modulation : The compound could modulate receptor activity related to cell proliferation and apoptosis.
- Metal Complexation : Some studies suggest that metal complexes formed with triazoles can enhance biological activity through increased solubility and bioavailability .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes both a pyridine and a triazole ring. The molecular formula is , and it has a molecular weight of approximately 224.08 g/mol. The presence of the amino group on the triazole ring is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. A study investigating various triazole derivatives found that many showed good to moderate activity against several bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Activity Against Staphylococcus aureus | Activity Against Enterococcus faecalis |
|---|---|---|
| 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride | Moderate | Good |
| Other Triazole Derivative A | Good | Moderate |
| Other Triazole Derivative B | Poor | Good |
Cancer Research
The compound has been studied for its potential anticancer properties. In vitro studies indicated that derivatives of 1,2,4-triazoles can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction .
Case Study: Inhibition of Cancer Cell Proliferation
A study focused on the effects of triazole derivatives on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving aminoguanidine and pyridine derivatives . The exploration of different synthetic pathways has led to the development of various analogs with enhanced biological activities.
Table 2: Synthetic Pathways for Triazole Derivatives
| Synthetic Method | Key Reagents Used | Yield (%) |
|---|---|---|
| Microwave Irradiation | Aminoguanidine, Succinic Anhydride | 85 |
| Conventional Heating | Aminoguanidine, Isonicotinic Acid | 75 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several triazole- and pyridine-based derivatives. Key comparisons include:
Key Observations
Triazole-Pyridine Hybrids: The target compound and the veterinary drug TT00 series () share a pyridine-triazole scaffold. However, TT00 derivatives incorporate an isoxazole-ethoxy substituent, which likely modulates receptor binding specificity (e.g., stress-related targets like GABA or serotonin receptors) .
Salt Forms :
- Dihydrochloride salts (e.g., target compound and derivatives) are favored for improved aqueous solubility, critical for oral bioavailability . In contrast, hydrobromide salts () are less common but may offer crystallinity advantages .
Synthetic Routes: Triazole-pyridine hybrids are typically synthesized via cyclocondensation or coupling reactions.
Pharmacological Differentiation
- Target Compound: Limited data exist, but its unsubstituted pyridine amino group may favor hydrogen bonding with biological targets (e.g., kinases or neurotransmitter receptors).
- TT00 Series : The isoxazole-ethoxy group in TT00 derivatives likely enhances affinity for stress-related pathways, as evidenced by its use in treating anxiety and gastroesophageal reflux in animals .
Physicochemical Properties
While exact data (e.g., logP, pKa) are unavailable in the evidence, dihydrochloride salts generally exhibit:
- Higher solubility in polar solvents compared to free bases.
- Improved thermal stability due to ionic interactions .
Preparation Methods
One-Pot Cyclocondensation Method
A highly efficient method involves a one-pot synthesis starting from aminoguanidine hydrogen carbonate and isonicotinic acid in the presence of hydrochloric acid. This reaction proceeds under reflux conditions with removal of water to drive cyclization, yielding the 5-amino-1,2,4-triazole ring fused to the pyridine moiety as a hydrochloride salt.
- Reaction conditions: Reflux with 33.5% HCl, water removal by distillation, followed by cooling and recrystallization.
- Yield: Approximately 85% yield reported.
- Purification: Recrystallization from 50% ethanol.
- Characterization: Confirmed by NMR and X-ray crystallography showing the pyridine ring protonated and the triazole ring unprotonated in solution and solid state.
This method is well-documented for preparing 3-pyridyl-substituted 5-amino-1,2,4-triazoles and their hydrochloride salts, which are structurally analogous to the compound of interest.
Methylation of the Triazole Ring
Methylation at the N-1 position of the 1,2,4-triazole ring can be achieved by alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Typical procedure: The free 5-amino-1,2,4-triazole-pyridine intermediate is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like DMF.
- Outcome: Selective N-1 methylation without affecting the amino groups.
- Considerations: Reaction temperature and time are optimized to avoid overalkylation or side reactions.
Formation of the Dihydrochloride Salt
The final step involves converting the free base compound into its dihydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic or aqueous medium.
- Method: Dissolution of the methylated compound in a suitable solvent followed by addition of excess HCl.
- Result: Crystallization of the dihydrochloride salt with enhanced stability and solubility.
- Characterization: Salt formation confirmed by shifts in NMR spectra and melting point analysis.
Alternative Synthetic Routes and Related Compounds
Use of Amidines and Isothiocyanates
Some synthetic routes to related 1,2,4-triazole derivatives involve the reaction of amidines with isothiocyanates to form thiadiazole or triazole cores, followed by further functionalization. Although more common for thiadiazole derivatives, these methods provide insights into ring construction and substitution patterns relevant to the target compound.
Microwave-Assisted Synthesis of 1,2,4-Triazoles
Microwave irradiation has been employed to accelerate the formation of 5-amino-1,2,4-triazole derivatives from succinic anhydride, aminoguanidine hydrochloride, and various amines. This method allows rapid ring closure and substitution, with the choice of pathway depending on amine nucleophilicity.
- Pathway 1: Formation of N-guanidinosuccinimide followed by nucleophilic ring opening.
- Pathway 2: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride.
- Advantages: Reduced reaction times and improved yields.
- Limitations: Less effective with less nucleophilic aromatic amines.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 5-Amino-1,2,4-triazole ring formation | One-pot cyclocondensation | Aminoguanidine hydrogen carbonate, isonicotinic acid, HCl | Reflux, water removal, cooling | ~85 | Produces hydrochloride salt; well-characterized |
| N-1 Methylation | Alkylation | Methyl iodide, base (K2CO3) | DMF, ambient to mild heating | Variable | Selective methylation; avoid overalkylation |
| Salt formation | Acid-base reaction | Hydrochloric acid | Aqueous/alcoholic solution | Quantitative | Forms dihydrochloride salt; improves stability |
| Alternative ring formation | Amidines + isothiocyanates (for analogs) | Amidines, isothiocyanates | Various, including microwave | Moderate | Useful for related heterocycles; not direct for target |
| Microwave-assisted synthesis | N-guanidinosuccinimide or N-arylsuccinimide routes | Succinic anhydride, aminoguanidine hydrochloride, amines | Microwave irradiation | Good | Fast synthesis; dependent on amine nucleophilicity |
Research Findings and Structural Confirmation
- NMR Spectroscopy: The protonation state of the pyridine and triazole rings is critical; studies show the pyridine nitrogen is protonated in hydrochloride salts while the triazole ring remains unprotonated in solution.
- X-ray Crystallography: Confirms tautomeric form and planarity between the pyridine and triazole rings, essential for understanding reactivity and biological activity.
- Yield and Purity: Optimized conditions yield high purity products (>99%) suitable for further biological or chemical applications.
Q & A
Q. What synthetic routes are recommended for synthesizing 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyridin-2-amine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A base-mediated alkylation approach using NaOH in methanol with alkyl halides is a viable route, analogous to triazole-thiol derivatization (e.g., as described for 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives) . To optimize efficiency, employ statistical Design of Experiments (DoE) to minimize trial-and-error iterations. For example, factorial designs can identify critical variables (e.g., temperature, stoichiometry) and their interactions, reducing experimental runs while maximizing yield .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
Q. How should researchers ensure the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, humidity, pH extremes). Monitor degradation via HPLC and UV-Vis spectroscopy. For example, store samples in anhydrous, low-temperature environments to prevent hydrolysis or oxidation, as recommended for structurally related heterocyclic amines .
Q. What solvent systems are suitable for solubility testing, and how can solubility challenges be addressed?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12). For low solubility, consider salt formation (e.g., hydrochloride salts) or co-solvency approaches (e.g., water-ethanol mixtures). Refer to solubility databases for analogous triazole-pyridine systems .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA-compliant guidelines for amine handling: use fume hoods, nitrile gloves, and eye protection. Conduct a risk assessment using Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-amino-3-phenylbutyric acid hydrochloride) to identify hazards like respiratory irritation .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model reaction mechanisms and transition states. Software like Gaussian or ORCA can predict regioselectivity in triazole functionalization . Pair this with machine learning (ML) to screen reaction conditions from historical data, reducing experimental workload by >50% .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Apply orthogonal validation:
Q. How can reactor design principles improve scalability for this compound’s synthesis?
- Methodological Answer : Apply dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics and mass transfer in batch vs. flow reactors. For exothermic reactions, use jacketed reactors with temperature control, as recommended for triazole syntheses in CRDC guidelines .
Q. What advanced statistical methods are suitable for optimizing multi-step synthetic pathways?
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
